molecular formula C2ClF5S2 B14652008 (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane CAS No. 51737-73-6

(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane

Cat. No.: B14652008
CAS No.: 51737-73-6
M. Wt: 218.6 g/mol
InChI Key: QTWVXUJYLPBILW-UHFFFAOYSA-N
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Description

(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane is a chemical compound with the molecular formula CF3SF2SCHCl This compound is characterized by the presence of both chlorosulfanyl and trifluoromethylsulfanyl groups attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane typically involves the reaction of chlorosulfenyl chloride (ClSCl) with difluoromethyl(trifluoromethyl)sulfane (CF3SF2H). The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

CF3SF2H+ClSClCF3SF2SCHCl+HClCF3SF2H + ClSCl \rightarrow CF3SF2SCHCl + HCl CF3SF2H+ClSCl→CF3SF2SCHCl+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Sulfoxides (CF3SF2SOCHCl) or sulfones (CF3SF2SO2CHCl).

    Reduction: Thiol derivatives (CF3SF2SCH2).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfanyl groups into molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfenyl chloride, difluoro[(trifluoromethyl)thio]-: Similar structure but lacks the chlorosulfanyl group.

    Trifluoromethylbenzimidazole (TFMBI): Contains a trifluoromethyl group but has different chemical properties and applications.

Properties

CAS No.

51737-73-6

Molecular Formula

C2ClF5S2

Molecular Weight

218.6 g/mol

IUPAC Name

[difluoro(trifluoromethylsulfanyl)methyl] thiohypochlorite

InChI

InChI=1S/C2ClF5S2/c3-10-2(7,8)9-1(4,5)6

InChI Key

QTWVXUJYLPBILW-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SC(F)(F)SCl

Origin of Product

United States

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